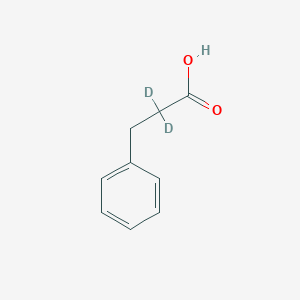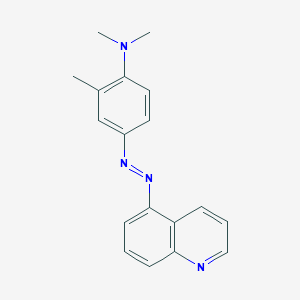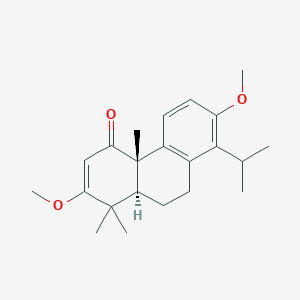
L-Serina clorhidrato
Descripción general
Descripción
L-Serine hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of serine, an important amino acid involved in various metabolic processes. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties.
Aplicaciones Científicas De Investigación
L-Serine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions.
Mecanismo De Acción
Target of Action
L-Serine hydrochloride, also known as (S)-2-Amino-3-hydroxypropanoic acid hydrochloride, primarily targets the biosynthesis of purines, pyrimidines, and other amino acids . It plays a crucial role in cell growth and development, also known as cellular proliferation .
Mode of Action
L-Serine interacts with its targets by being converted to glycine by the enzyme serine hydroxymethyltransferase . This conversion results in the formation of one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .
Biochemical Pathways
L-Serine is involved in several biochemical pathways. It is synthesized from 3-phosphoglycerate generated by glycolysis, employing the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . This process is known as the “phosphorylated pathway” of L-Serine biosynthesis .
Pharmacokinetics
It has been reported that l-serine elimination half-life ranges between 185 and 1481 hours . This variation could be due to differences in the levels of serine hydroxymethyltransferase, the enzyme responsible for converting L-Serine to glycine .
Result of Action
The action of L-Serine hydrochloride leads to several molecular and cellular effects. It plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of L-Serine hydrochloride can be influenced by various environmental factors. For instance, L-Serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . This suggests that the environment within the central nervous system may influence the action of L-Serine.
Análisis Bioquímico
Biochemical Properties
L-Serine hydrochloride plays a crucial role in various biochemical reactions. It is converted to glycine through the reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase . It also serves as a phosphorylation site in proteins, which is a key process in regulating protein function .
Cellular Effects
The effects of L-Serine hydrochloride on cells are diverse and significant. As a precursor to glycine and cysteine, it influences cell function by contributing to the synthesis of these amino acids. These amino acids, in turn, play roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-Serine hydrochloride exerts its effects through its interactions with various biomolecules. For instance, it is involved in enzyme activation, such as the activation of serine hydroxymethyltransferase, which converts L-Serine hydrochloride to glycine . It also influences gene expression through its role as a precursor to amino acids that are integral to the synthesis of proteins .
Metabolic Pathways
L-Serine hydrochloride is involved in several metabolic pathways. It is synthesized from 3-phosphoglycerate and serves as a precursor for the synthesis of glycine and cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid serine.
Protection of Functional Groups: The hydroxyl and amino groups of serine are protected using suitable protecting groups.
Hydrochloride Formation: The protected serine is then reacted with hydrochloric acid to form the hydrochloride salt.
Deprotection: The protecting groups are removed to yield L-Serine hydrochloride.
Industrial Production Methods
Industrial production of L-Serine hydrochloride involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of serine are processed in batch reactors.
Continuous Flow Reactors: For higher efficiency, continuous flow reactors are used to maintain consistent reaction conditions.
Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Serine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
L-Serine: A naturally occurring amino acid with similar structure but without the hydrochloride group.
D-Serine: The enantiomer of L-serine, used in different biochemical pathways.
Glycine: Another simple amino acid with a similar structure but lacking the hydroxyl group.
Uniqueness
L-Serine hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, making it a versatile compound in various chemical reactions and biological processes.
Propiedades
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMOVTSFWYRCOB-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481020 | |
| Record name | L-Serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16428-75-4 | |
| Record name | L-Serine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16428-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



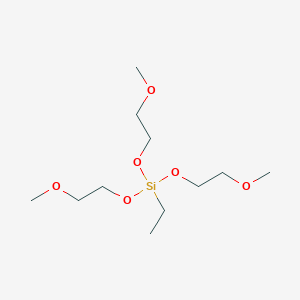
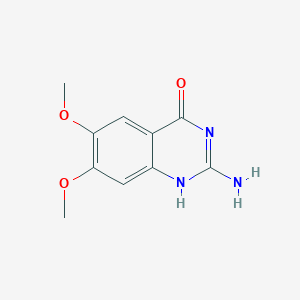
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
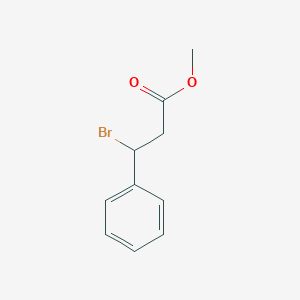
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
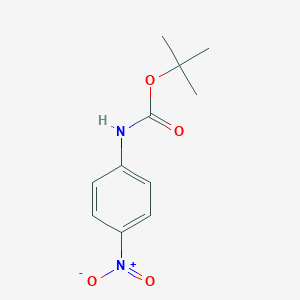
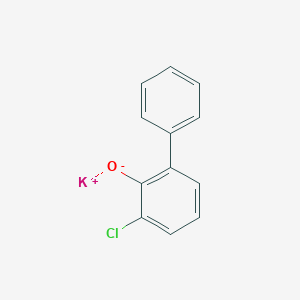
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
